5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime

Coordination Chemistry Ligand Design Metal Chelation

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime (CAS 99420-31-2), also named 3,5-Isoxazoledicarboxaldehyde dioxime, is a symmetrical, heterocyclic bis(oxime) featuring a 1,2-oxazole (isoxazole) core substituted at the 3- and 5- positions with hydroxyimino methyl (aldoxime) groups. It possesses the molecular formula C₅H₅N₃O₃, a molecular weight of 155.11 g/mol, a predicted boiling point of 365.1±27.0°C at 760 mmHg, and a predicted density of 1.55±0.1 g/cm³.

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
Cat. No. B12871223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=C(ON=C1C=NO)C=NO
InChIInChI=1S/C5H5N3O3/c9-6-2-4-1-5(3-7-10)11-8-4/h1-3,9-10H/b6-2+,7-3+
InChIKeyGVBKGSDXUUDQSZ-YPCIICBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime (CAS 99420-31-2): Bis-Oxime Isoxazole Scaffold for Coordination Chemistry and Synthetic Biology


5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime (CAS 99420-31-2), also named 3,5-Isoxazoledicarboxaldehyde dioxime, is a symmetrical, heterocyclic bis(oxime) featuring a 1,2-oxazole (isoxazole) core substituted at the 3- and 5- positions with hydroxyimino methyl (aldoxime) groups . It possesses the molecular formula C₅H₅N₃O₃, a molecular weight of 155.11 g/mol, a predicted boiling point of 365.1±27.0°C at 760 mmHg, and a predicted density of 1.55±0.1 g/cm³ . The compound is commercially available as a research chemical from several global suppliers, including BOC Sciences and ChemBlink , and is primarily utilized as a synthetic building block and a potential ligand in coordination chemistry.

Why 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime Cannot Be Replaced by Generic Aldoximes or Simple Dioximes


Simple aldoximes, mono-oxime isoxazoles, or common aliphatic dioximes like glyoxime cannot replicate the specific chemical behavior of 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime. The compound's unique value proposition lies in the electronic and geometric synergy of its three distinct Lewis-basic motifs: two terminal hydroxyimino groups and the endocyclic isoxazole nitrogen and oxygen atoms. This arrangement creates a rigid, pre-organized, ditopic binding cleft. Substituting with a mono-oxime isoxazole carbaldehyde eliminates the dual-chelation capacity, while using a flexible aliphatic dioxime forfeits the structural pre-organization, the electron-withdrawing character, and the potential π-backbonding contributions of the isoxazole ring [1]. These molecular features are fundamental to its differentiation in applications such as metal coordination and the synthesis of more complex heterocyclic architectures.

Quantitative Differential Evidence Guide for 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime vs. Structural Analogs


Ditopic Chelation Architecture vs. Mono-Oxime Isoxazole Carbaldehydes

This compound provides two oxime donor groups at the 3- and 5-positions of the isoxazole ring, creating a well-defined, convergent ditopic chelation pocket. In contrast, mono-oxime analogs, such as 3-isoxazolecarbaldehyde oxime, offer only a single oxime coordination site, fundamentally limiting their ability to form stable chelate complexes or binuclear metal assemblies [1]. The two oxime groups in this compound, each existing in the E-configuration, provide a total of four potential donor atoms (two imine N and two hydroxyl O atoms) capable of simultaneous coordination to one or two metal centers.

Coordination Chemistry Ligand Design Metal Chelation

Isoxazole Ring Electronic Modulation vs. Flexible Aliphatic Dioximes

The isoxazole ring acts as an electron-acceptor scaffold, which modulates the electron density at the oxime donor atoms. Quantum-chemical calculations on structurally related 5-aryl-isoxazole-3-carbaldehyde oximes show the oxime group carries a partial negative charge (e.g., -0.227 for naphthyl analog) while the heterocyclic fragment bears a partial positive charge (+0.229) [1]. In contrast, simple aliphatic dioximes like glyoxime lack this electron-withdrawing heterocyclic core, resulting in higher electron density at the donor atoms and different metal-binding affinities and redox properties.

Electronic Effects Ligand Tuning Catalyst Optimization

Predicted Physicochemical Profile: Boiling Point and Density Compared to Isoxazole Parent

The compound exhibits a predicted boiling point of 365.1±27.0°C at 760 mmHg and a density of 1.55±0.1 g/cm³ . The parent isoxazole (CAS 288-14-2) has a significantly lower boiling point of 95°C and a density of 1.075 g/mL [1]. This large difference, a 270°C increase in boiling point, is a direct consequence of the two hydrogen-bond-capable oxime substituents, which introduce strong intermolecular interactions.

Physicochemical Properties Process Chemistry Purification

Biological Activity Class Potential: Spermicidal and Acrosin Inhibitory Profile of 3,5-Disubstituted Isoxazole Carbaldehydes

While direct bioactivity data for the target compound is absent from the peer-reviewed literature, a class-level evaluation is possible. A study by Gupta et al. (2005) demonstrated that 3- and 5-substituted isoxazolecarbaldehydes exhibit significant spermicidal activity (MEC = 0.005–2.5%) and human acrosin inhibition (IC₅₀ = 3.9–58 × 10⁻⁴ mol/L) [1]. The target compound, as a 3,5-disubstituted bis(oxime), belongs to this broader class but is differentiated by its dual oxime functionality. This structural distinction may confer a different and potentially advantageous biological profile, although this remains an empirical hypothesis requiring dedicated investigation.

Spermicide Acrosin Inhibition Topical Contraceptive

Optimal Procurement Scenarios for 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime Based on Quantitative Evidence


Design of Novel Ditopic Ligands for Bimetallic and Supramolecular Coordination Complexes

The compound's defining structural feature—two oxime groups anchored to a rigid isoxazole scaffold [1]—makes it a prime candidate for synthesizing binuclear metal complexes. The symmetrical geometry and ditopic binding mode, which are not achievable with mono-oxime isoxazoles, are critical for studying magnetic exchange interactions between metal centers or for constructing metal-organic frameworks. This application is supported by the class-level evidence that isoxazole-oxime ligands effectively coordinate to palladium, copper, and other transition metals [1].

Precursor for Dual-Functionalization via Oxime and Isoxazole Core Reactivity

The molecule offers two distinct reactive handles: the oxime groups can undergo dehydration to nitrile oxides for 1,3-dipolar cycloaddition chemistry, while the isoxazole C-4 position remains amenable to electrophilic substitution or metalation [1]. This orthogonal reactivity, which is absent in simple dioximes like glyoxime, allows for the stepwise, chemoselective construction of complex molecular architectures, such as isoxazole-containing macrocycles or drug-like heterocycles, with a higher degree of synthetic control.

Scaffold for Spermicidal or Acrosin Inhibitor Lead Optimization

For programs focused on non-detergent topical contraceptives, the compound provides a new bis(oxime) variation of the validated 3,5-disubstituted isoxazolecarbaldehyde class. The Gupta et al. (2005) class data shows potent spermicidal (MEC 0.005–2.5%) and acrosin inhibitory (IC₅₀ 3.9–58 × 10⁻⁴ mol/L) activities [1]. This compound's unique dual oxime substitution pattern is hypothesized to influence solubility, target binding kinetics, or metabolic stability differently than the mono-substituted members of the class, making it a high-value probe for structure-activity relationship (SAR) studies.

Investigative Tool for Green Chemistry Catalysis Research

Analogous isoxazole-oxime ligands have been shown to form palladium complexes with high catalytic activity and recyclability in aqueous Suzuki cross-coupling reactions—a key criterion in green chemistry [1]. The target compound's symmetrical bis(oxime) structure may serve as a superior ligand scaffold for developing heterogeneous or water-soluble catalysts with enhanced metal loading and stability, directly addressing the challenges of catalyst leaching and reuse.

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